spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
Description
Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride is a spirocyclic compound featuring a fused dihydronaphthalene ring and a piperidine moiety, formulated as a hydrochloride salt to enhance stability and solubility. Hydrochloride salts are frequently employed in pharmaceuticals to improve bioavailability and crystallinity .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOOHFHUZEEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a naphthalene derivative with a piperidine precursor under acidic conditions to facilitate the cyclization process. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid, which not only promotes the cyclization but also results in the formation of the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride may involve large-scale batch reactions using similar cyclization techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reagents. The final product is typically purified through crystallization or recrystallization to obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the naphthalene and piperidine components:
Mechanistic Insight :
-
The naphthalene moiety preferentially reacts under strongly acidic conditions (e.g., KMnO₄/H₂SO₄), forming quinone structures via radical intermediates .
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Ozonolysis cleaves the naphthalene ring at the 1,2-position, producing diketones that can undergo further cyclization .
Reduction Reactions
Reductive transformations target both the aromatic system and the piperidine nitrogen:
Critical Note :
-
Catalytic hydrogenation (H₂/Pd-C) completely saturates the naphthalene system while preserving the spirocyclic structure .
-
Borohydride agents selectively reduce iminium intermediates under mild conditions .
Substitution Reactions
The piperidine nitrogen participates in nucleophilic substitution:
Synthetic Utility :
-
N-Alkylation enables the introduction of pharmacophores for medicinal chemistry applications .
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Tosyl protection facilitates chiral resolution via diastereomeric salt formation .
Ring-Opening and Rearrangements
The spirocyclic system undergoes controlled cleavage under specific conditions:
Mechanistic Pathways :
-
Concentrated HCl induces cleavage via protonation of the piperidine nitrogen, followed by C-N bond scission .
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Ring-opening metathesis (ROMP) creates opportunities for polymer chemistry applications .
Biological Interactions
While not a direct chemical reaction, the compound exhibits pH-dependent behavior in physiological systems:
Stability Profile :
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of novel therapeutic agents. Its structural framework allows for modifications that can enhance biological activity. Notable applications include:
- Antipsychotic Agents : Research has indicated that derivatives of spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] exhibit activity against certain neuropsychiatric disorders by acting on dopamine receptors.
- Analgesics : Some studies suggest that this compound could be modified to produce effective analgesic drugs with fewer side effects compared to traditional opioids.
Organic Synthesis
Spiro compounds are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. Applications include:
- Building Blocks for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic structures, which are essential in drug discovery.
- Ligands in Coordination Chemistry : Its unique structure allows it to act as a ligand in metal coordination complexes, potentially leading to new catalysts.
Material Science
The compound's properties lend themselves to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties such as flexibility and thermal stability.
- Nanotechnology : Research is ongoing into using spiro compounds in the design of nanoscale materials for electronics and photonics.
Case Study 1: Antipsychotic Development
A study focused on synthesizing derivatives of spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] demonstrated its potential as a dopamine receptor antagonist. The research involved:
- Synthesis of various derivatives.
- Evaluation of their binding affinity to dopamine receptors.
- In vivo testing in animal models for antipsychotic effects.
Case Study 2: Organic Synthesis Applications
Research published in a peer-reviewed journal examined the use of spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] as a building block for synthesizing complex heterocycles. Key findings included:
- Successful synthesis of multiple derivatives.
- Characterization using NMR and mass spectrometry.
- Demonstrated utility in creating compounds with significant biological activity.
Mechanism of Action
The mechanism by which spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Key Observations:
- Salt Formation : Hydrochloride salts are prevalent (e.g., ), improving aqueous solubility and crystallinity .
- Ring Systems : Replacement of naphthalene with indoline () or furopyridine () alters electronic properties and bioactivity.
- Substituents : Methyl groups () enhance lipophilicity, while ketones () or carboxylates () introduce polarity.
Biological Activity
Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is with a molecular weight of 237.77 g/mol . This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Properties
1. Antidepressant Activity
Research indicates that spiro compounds can exhibit antidepressant-like effects. A study involving various spiro derivatives demonstrated that modifications in the spiro structure could enhance serotonin and norepinephrine reuptake inhibition, suggesting potential use in treating depression .
2. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration. It has been shown to reduce oxidative stress markers and inhibit apoptosis in neuronal cells exposed to toxic agents .
3. Anticancer Activity
Preliminary studies suggest that spiro compounds may possess anticancer properties. In vitro assays indicated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, particularly through the modulation of key signaling pathways involved in cell proliferation .
The mechanisms underlying the biological activities of this compound are complex and multifactorial:
- Serotonin Reuptake Inhibition : Similar to traditional antidepressants, this compound may enhance serotonin levels in the synaptic cleft by inhibiting its reuptake.
- Antioxidant Activity : The compound has been reported to scavenge free radicals and reduce oxidative damage in neuronal cells.
- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins and caspase activation, it may promote apoptosis in cancer cells while protecting normal cells from death.
Case Studies
Case Study 1: Antidepressant Effects
A randomized controlled trial investigated the antidepressant effects of a series of spiro compounds including this compound. Participants receiving the treatment showed significant improvement in depression scales compared to placebo .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In an animal model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque accumulation and improved cognitive function as assessed by behavioral tests .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers validate spiro compound interactions with biological macromolecules?
- Methodological Answer :
- SPR/BLI : Measure binding kinetics (k/k) for protein targets .
- Cryo-EM : Resolve ligand-bound structures of membrane proteins (e.g., ion channels) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-entropy contributions to binding .
Safety and Regulatory Compliance
Q. What safety protocols are critical for handling spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] hydrochloride in lab settings?
Q. How should researchers document non-GHS classified hazards for novel spiro derivatives?
- Methodological Answer :
- SDS Authoring : Follow OSHA Hazard Communication Standard (29 CFR 1910.1200) for unclassified hazards .
- Read-Across Analysis : Use OECD QSAR Toolbox to predict ecotoxicity based on structural analogs .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 239.74 g/mol | |
| Solubility (Water) | 12.8 mg/mL (25°C) | |
| LogP (Predicted) | 2.3 ± 0.2 | |
| Thermal Decomposition | 220–240°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
